(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
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Description
“(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide” is a synthetic compound. It’s related to 6-bromo-3-methylbenzo[d]thiazol-2(3H)-imine, which has a CAS Number of 73901-11-8 .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The InChI code for 6-bromo-3-methylbenzo[d]thiazol-2(3H)-imine, a related compound, is 1S/C8H7BrN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 6-bromo-3-methylbenzo[d]thiazol-2(3H)-imine, a related compound, is 243.13 g/mol . The compound is solid in physical form .Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) focused on zinc phthalocyanine derivatives with benzenesulfonamide substituents, which exhibited promising properties for photodynamic therapy in cancer treatment. These compounds demonstrated high singlet oxygen quantum yield, making them effective as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
- Thiazole Derivatives : Desai, Rajpara, and Joshi (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides that showed significant antibacterial and antifungal activities, suggesting their potential in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties
- Thiazolide-Induced Apoptosis in Tumor Cells : Brockmann et al. (2014) explored the structure-function relationship of thiazolides, particularly RM4819, in inducing apoptosis in colorectal tumor cells. They discovered that certain structural components of these molecules are critical for interacting with detoxification enzymes in tumor cells, leading to cell death (Brockmann et al., 2014).
Herbicidal Activity
- Isobenzofuran-1-imines as Herbicides : A study by Araniti et al. (2014) on a class of 3-(methoxycarbonylmethylene) isobenzofuran-1-imines found these compounds to have strong phytotoxic effects on Arabidopsis thaliana, indicating their potential as synthetic herbicides (Araniti et al., 2014).
Anticonvulsant Agents
- Quinazolino-Benzothiazoles as Anticonvulsant Agents : Research by Ugale et al. (2012) synthesized and evaluated a series of 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-ones for anticonvulsant activities. These compounds showed significant activity against seizures without any neurotoxicity or hepatotoxicity (Ugale et al., 2012).
properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-19-13-8-5-11(17)9-14(13)22-16(19)18-15(20)10-3-6-12(21-2)7-4-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHIFHEYDHERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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